molecular formula C15H25N3O2 B7045717 Methyl 2-(cyclopropylmethyl)-3-(4-pyrazol-1-ylbutan-2-ylamino)propanoate

Methyl 2-(cyclopropylmethyl)-3-(4-pyrazol-1-ylbutan-2-ylamino)propanoate

Cat. No.: B7045717
M. Wt: 279.38 g/mol
InChI Key: FPHRKFDHDZBHKI-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylmethyl)-3-(4-pyrazol-1-ylbutan-2-ylamino)propanoate is a synthetic organic compound characterized by its complex structure, which includes a cyclopropylmethyl group, a pyrazole ring, and a propanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopropylmethyl)-3-(4-pyrazol-1-ylbutan-2-ylamino)propanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Alkylation: The pyrazole ring is then alkylated with 4-bromobutan-2-one to introduce the butan-2-yl group.

    Amination: The resulting intermediate is reacted with cyclopropylmethylamine to form the desired amine.

    Esterification: Finally, the compound is esterified with methyl 2-bromopropanoate under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • **Reduction

Properties

IUPAC Name

methyl 2-(cyclopropylmethyl)-3-(4-pyrazol-1-ylbutan-2-ylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-12(6-9-18-8-3-7-17-18)16-11-14(15(19)20-2)10-13-4-5-13/h3,7-8,12-14,16H,4-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHRKFDHDZBHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=CC=N1)NCC(CC2CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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